molecular formula C20H19NO6S B2517301 2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid CAS No. 2490401-43-7

2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Cat. No.: B2517301
CAS No.: 2490401-43-7
M. Wt: 401.43
InChI Key: RPICECIUZDSOEZ-UHFFFAOYSA-N
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Description

2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a specialized compound used in peptide synthesis and organic chemistry. Its structure features:

  • Fmoc group: A fluorenylmethoxycarbonyl (Fmoc) protecting group, widely employed for temporary amine protection during solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal with piperidine .
  • Dioxothietan moiety: A four-membered sulfur-containing ring (thietane) with two sulfone (-SO₂) groups at the 1,1-positions.
  • Acetic acid backbone: The carboxylic acid terminus facilitates conjugation to resins or other molecules in peptide elongation.

Properties

IUPAC Name

2-(1,1-dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S/c22-19(23)18(12-10-28(25,26)11-12)21-20(24)27-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPICECIUZDSOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps may include:

  • Formation of the thietan-3-yl group through cyclization reactions.
  • Introduction of the fluoren-9-ylmethoxycarbonylamino group via nucleophilic substitution or coupling reactions.
  • Final assembly of the acetic acid moiety through esterification or amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration as a candidate for drug development due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid exerts its effects would involve interactions with specific molecular targets. These could include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

  • Structure : Replaces the dioxothietan with a six-membered piperazine ring.
  • Properties :
    • Enhanced solubility due to the flexible, nitrogen-rich piperazine ring.
    • Lower steric hindrance compared to the dioxothietan group, enabling easier coupling in SPPS .
  • Applications : Used in synthesizing peptide dendrimers and drug conjugates requiring flexible linkers .

2-[1-(Fmoc)-3-imidazol-1-ylazetidin-3-yl]acetic Acid

  • Structure : Features a four-membered azetidine ring substituted with an imidazole group.
  • Imidazole enhances metal-binding capacity, useful in catalytic or chelation-driven applications .
  • Applications : Explored in metalloproteinase inhibitors and enzyme mimetics .

Aromatic and Hydrophobic Derivatives

Fmoc-(2-aminophenyl)acetic Acid

  • Structure : Phenyl ring substituted at the α-carbon of the acetic acid.
  • Properties :
    • Increased hydrophobicity improves membrane permeability, advantageous in prodrug design.
    • Aromatic stacking interactions enhance stability in protein-binding pockets .
  • Applications : Key intermediate in NSAID derivatives and kinase inhibitors .

2-(3,4-Dichlorophenyl)-2-(Fmoc-amino)acetic Acid

  • Structure : Dichlorophenyl group introduces electron-withdrawing substituents.
  • Properties :
    • Enhanced acidity of the α-proton (pKa ~2.5–3.0) facilitates deprotonation in coupling reactions.
    • Chlorine atoms improve metabolic stability in vivo .
  • Applications : Building block for agrochemicals and antiviral agents .

Solubility-Enhanced Derivatives

[2-(Fmoc-amino)ethoxy]ethoxy Acetic Acid

  • Structure : Incorporates a PEG-like ethoxy chain.
  • Properties :
    • Significantly improved water solubility (logP ~−1.2) compared to hydrophobic analogues.
    • Reduced aggregation in aqueous buffers, ideal for bioconjugation and ADC (antibody-drug conjugate) synthesis .
  • Applications: Linker in PEGylated peptides and diagnostic probes .

Dual-Protected Derivatives

N-Boc-N′-Fmoc-diaminoacetic Acid

  • Structure: Contains both Boc (tert-butoxycarbonyl) and Fmoc groups on a diaminoacetic acid backbone.
  • Properties :
    • Orthogonal protection strategy: Boc is acid-labile, while Fmoc is base-labile.
    • Enables sequential deprotection for complex peptide architectures .
  • Applications : Synthesis of branched peptides and cyclized frameworks .

Comparative Data Table

Compound Name Key Structural Feature Solubility (logP) Applications Hazards (GHS)
Target Compound (Dioxothietan-Fmoc) Dioxothietan ring ~1.8 (est.) Constrained peptides, enzyme inhibitors Not reported; likely H315, H319
Piperazine-Fmoc Piperazine ring ~0.5 Dendrimers, drug conjugates H302, H315, H319
Azetidine-Imidazole-Fmoc Azetidine + imidazole ~2.1 Metalloproteinase inhibitors No data
Fmoc-(2-aminophenyl)acetic Acid Phenyl group ~3.0 NSAID derivatives, kinase inhibitors H302, H315
Dichlorophenyl-Fmoc Dichlorophenyl group ~2.5 Agrochemicals, antivirals H302, H315, H319, H335
PEG-Fmoc Ethoxy chain ~−1.2 Bioconjugation, ADCs H302, H315, H319
N-Boc-N′-Fmoc-diaminoacetic Acid Boc + Fmoc protection ~1.0 Branched peptides Not reported

Biological Activity

The compound 2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid (CAS No. 166108-71-0), also known as Fmoc-8-amino-3,6-dioxaoctanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Formula

  • Molecular Formula : C21H23NO6
  • Molecular Weight : 385.41 g/mol

Structural Characteristics

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for protecting amino acids. The presence of the dioxothietan moiety suggests potential reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Sirtuin Modulation : This compound has been shown to influence sirtuin proteins, specifically Sirtuin 2 (Sirt2), which are involved in cellular regulation processes such as metabolism, aging, and stress responses .
  • Inflammatory Response : The compound may act as a modulator of inflammatory pathways by interacting with Toll-like receptors (TLRs), thereby influencing cytokine release and immune responses .

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

  • Cancer Therapy : Due to its ability to modulate sirtuin activity, it may have applications in cancer treatment by affecting tumor growth and survival pathways.
  • Neuroprotection : Given the role of Sirt2 in neurodegenerative diseases, this compound could be explored for neuroprotective effects.

Study 1: Sirtuin Inhibition

A study demonstrated that derivatives of this compound could selectively inhibit Sirt2 activity, leading to increased acetylation of target proteins involved in cancer cell proliferation. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations .

Study 2: Anti-inflammatory Effects

Another research effort investigated the anti-inflammatory properties of this compound in vitro using macrophage cell lines. The findings revealed that treatment with the compound resulted in decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS) .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Sirtuin InhibitionModulates Sirt2 activity
Anti-inflammatoryReduces cytokine levels (TNF-alpha, IL-6)
NeuroprotectionPotential effects on neurodegenerative pathways

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